molecular formula C15H19N3O B14311201 2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one CAS No. 110577-50-9

2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one

Cat. No.: B14311201
CAS No.: 110577-50-9
M. Wt: 257.33 g/mol
InChI Key: HYPBGZBEHCICEJ-UHFFFAOYSA-N
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Description

2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one typically involves the reaction of benzyl chloride with 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and plant growth regulators

Mechanism of Action

The mechanism of action of 2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The triazole ring can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

CAS No.

110577-50-9

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-benzyl-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C15H19N3O/c1-15(2,3)13(9-12-7-5-4-6-8-12)14(19)18-11-16-10-17-18/h4-8,10-11,13H,9H2,1-3H3

InChI Key

HYPBGZBEHCICEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)C(=O)N2C=NC=N2

Origin of Product

United States

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